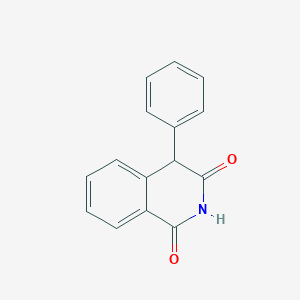

4-phenyl-1,3(2H,4H)-isoquinolinedione

Description

Significance of Isoquinolinediones in Contemporary Organic Synthesis and Medicinal Chemistry

The significance of the isoquinolinedione core lies in its versatile reactivity and its presence in a variety of biologically active compounds. In organic synthesis, the dione (B5365651) functionality and the reactive methylene (B1212753) group at the 4-position provide multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

In medicinal chemistry, the isoquinolinedione scaffold is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities. Derivatives of this core structure have been investigated for their potential as anticancer agents, anti-inflammatory agents, and inhibitors of various enzymes. The rigid framework of the isoquinolinedione system allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.

Structural Characteristics and Nomenclature of 4-Phenyl-1,3(2H,4H)-isoquinolinedione within the Isoquinolinedione Framework

This compound is a derivative of the parent isoquinolinedione where a phenyl group is substituted at the 4-position of the heterocyclic ring. The systematic IUPAC name for this compound is 4-phenylisoquinoline-1,3(2H,4H)-dione. The presence of the phenyl group at this position significantly influences the molecule's stereochemistry and electronic properties.

The core structure consists of a benzene (B151609) ring fused to a six-membered nitrogen-containing ring, which incorporates two carbonyl groups at positions 1 and 3. The hydrogen atoms on the nitrogen and at the 4-position give rise to its designation as 1,3(2H,4H)-dione. The introduction of the phenyl group at the C4 position creates a chiral center, meaning the compound can exist as a pair of enantiomers.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-12-9-5-4-8-11(12)13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJGXCQQCPVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Phenyl 1,3 2h,4h Isoquinolinedione

Functionalization of the Isoquinolinedione Scaffold

The isoquinolinedione core of 4-phenyl-1,3(2H,4H)-isoquinolinedione is amenable to various functionalization reactions, allowing for the introduction of diverse chemical entities. A notable approach involves the photochemical functionalization of its 4-diazo derivative, 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione. acs.org This method facilitates the introduction of fluorinated moieties through photochemical O–H insertion reactions. acs.orgnih.govresearchgate.net

Under mild blue LED irradiation, 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione reacts with alcohols to yield the corresponding 4-alkoxy-4-phenyl-1,3(2H,4H)-isoquinolinedione derivatives. However, the reaction with the 2-phenyl substituted isoquinolinedione often results in diminished yields compared to other N-alkyl substituted analogues, which is attributed to the lower stability of both the substrate and the product under the reaction conditions. acs.org

Detailed research findings on the photochemical functionalization of 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione are presented in the table below.

| Entry | Reactant | Product | Yield (%) | Reference |

| 1 | 4-diazo-2-phenylisoquinoline-1,3(2H,4H)-dione | 4-(2,2,2-trifluoroethoxy)-2-phenylisoquinoline-1,3(2H,4H)-dione | Diminished | acs.org |

Ring Transformations and Rearrangement Reactions

While specific ring transformations and rearrangement reactions of this compound are not extensively documented in readily available literature, the broader class of related compounds, such as quinols, can undergo notable rearrangements. The quinol–enedione rearrangement, for instance, allows for the synthesis of 2-cyclohexene-1,4-diones from para-quinol substrates. This type of rearrangement involves the migration of an aryl group and is influenced by the electronic properties of the migrating group. researchgate.net Although not a direct transformation of the isoquinolinedione, this illustrates a potential pathway for skeletal reorganization in related cyclic systems.

Derivatization for Access to Complex Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of more complex heterocyclic systems, particularly those based on the tetrahydroisoquinoline (THIQ) core. These transformations often involve reduction and cyclization strategies.

Conversion to 4-Aryl Tetrahydroisoquinolines

A facile and versatile method for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines involves a palladium-catalyzed α-arylation of dihydroisoquinolinones with various aryl halides, followed by borane (B79455) reduction. nih.gov While this method does not start directly from this compound, the reduction of the dione (B5365651) to a dihydroisoquinolinone intermediate could potentially be a viable first step to access these valuable 4-aryl THIQ derivatives.

Generation of Dihydroisoquinolone Derivatives with Vicinal Chiral Carbon Centers

The synthesis of dihydroisoquinolone derivatives, which are key intermediates for accessing complex heterocyclic systems, can be achieved through various catalytic methods. For instance, asymmetric C-H functionalization in the presence of cobalt(III)-complexes with chiral cyclopentadienyl (B1206354) ligands enables the synthesis of dihydroisoquinolones from N-chlorobenzamides and a broad range of alkenes with excellent enantioselectivities. organic-chemistry.org Another approach involves a palladium-catalyzed asymmetric Heck/Suzuki domino reaction to produce chiral disubstituted dihydroisoquinolinones in good yields and high enantioselectivities. organic-chemistry.org These methods provide pathways to dihydroisoquinolone structures that could potentially be accessed from this compound through appropriate synthetic modifications.

Synthesis of Tetrahydroisoquinoline (THIQ) Core Structures

The tetrahydroisoquinoline (THIQ) scaffold is a fundamental component of many natural products and bioactive molecules. acs.orgnih.gov Several synthetic strategies are employed for the construction of the THIQ core, including the Pictet-Spengler and Bischler-Napieralski reactions. nih.gov While direct conversion from this compound is not a standard named reaction, reduction of the dione functionality to the corresponding diamine or amino alcohol could provide a suitable precursor for subsequent cyclization to form the THIQ ring system.

Reactivity of the Phenyl Substituent and Potential for Further Functionalization

The phenyl substituent at the 4-position of the isoquinolinedione ring offers a site for further functionalization, allowing for the introduction of additional diversity into the molecule. Standard electrophilic aromatic substitution reactions could potentially be employed to modify the phenyl ring, provided the reaction conditions are compatible with the isoquinolinedione core.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful tool for the formation of carbon-carbon bonds. nih.govbeilstein-journals.org If a suitable leaving group, such as a bromine or iodine atom, were present on the phenyl ring of this compound, it could undergo cross-coupling with a variety of boronic acids or their esters to introduce new aryl or alkyl substituents. nih.gov This would significantly expand the chemical space accessible from this scaffold.

Advanced Spectroscopic and Computational Approaches for Structural Analysis of 4 Phenyl 1,3 2h,4h Isoquinolinedione

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption of infrared radiation, specific functional groups and structural features can be identified, offering a molecular fingerprint.

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending, and the frequencies of these absorptions are characteristic of the bonds involved.

The FT-IR spectrum of 4-phenyl-1,3(2H,4H)-isoquinolinedione is dominated by vibrations associated with its imide and aromatic moieties. The most prominent features are the carbonyl (C=O) stretching bands. In cyclic imides, such as the related N-hydroxyphthalimide, these appear as two distinct bands due to asymmetric and symmetric stretching modes. rsc.org The asymmetric stretch typically occurs at a higher frequency. Other key vibrations include the C-N stretching of the imide ring, C=C stretching within the aromatic rings, and the C-H stretching of the phenyl and fused benzene (B151609) rings. nih.gov

Table 1: Characteristic FT-IR Vibration Frequencies for the Isoquinolinedione Moiety (based on related phthalimide (B116566) compounds)

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Symmetric C=O Stretch | 1793 | The in-phase stretching of the two carbonyl groups. |

| Asymmetric C=O Stretch | 1733 | The out-of-phase stretching of the two carbonyl groups. |

| Aromatic C=C Stretch | 1600-1500 | Stretching vibrations within the phenyl and fused benzene rings. |

| Imide C-N Stretch | 1350-1200 | Stretching of the carbon-nitrogen bond within the heterocyclic ring. |

| Aromatic C-H Stretch | >3000 | Stretching of C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | <3000 | Stretching of C-H bonds in the non-aromatic part of the dione (B5365651) ring. |

Frequencies are based on data for the closely related compound N-hydroxyphthalimide and are representative of the cyclic imide functionality. rsc.org

FT-IR spectroscopy is a crucial tool for distinguishing between structural isomers, such as isoquinolinedione and quinolinedione. The key diagnostic feature is the appearance of the carbonyl stretching bands in the 1650-1700 cm⁻¹ region. mdpi.com For compounds containing a 5,8-quinolinedione (B78156) moiety, two separate and distinct C=O vibration peaks are typically observed. In contrast, derivatives of 5,8-isoquinolinedione often exhibit a single, broader peak resulting from the overlapping of the carbonyl vibrations. mdpi.com This spectral difference provides a rapid and effective method for distinguishing between the two isomeric scaffolds.

Table 2: Carbonyl (C=O) Band Frequencies for Isomer Differentiation

| Isomeric Moiety | Typical FT-IR Signature (1650-1700 cm⁻¹) |

|---|---|

| 5,8-Quinolinedione | Two distinct C=O stretching peaks. mdpi.com |

Fourier Transform Infrared (FT-IR) Spectroscopy

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can determine the crystal structure, including unit cell dimensions, bond lengths, and intermolecular interactions.

Table 3: Representative Crystallographic Data for an Isoquinolinedione Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Key Structural Feature | The isoquinoline (B145761) moiety is essentially planar. |

Data from a closely related structure used to characterize the core isoquinolinedione moiety.

Powder X-ray diffraction (PXRD) can be used to determine the average size of the crystalline domains (crystallites) within a bulk sample. This is achieved by analyzing the broadening of the diffraction peaks. The Scherrer equation is a fundamental formula used for this purpose. wikipedia.org

The equation relates the mean crystallite size (τ) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of the diffraction peak (β). wikipedia.orgresearchgate.net

Scherrer Equation: τ = (K * λ) / (β * cos(θ))

Table 4: Components of the Scherrer Equation

| Symbol | Parameter | Description |

|---|---|---|

| τ | Crystallite Size | The mean size of the ordered crystalline domains. wikipedia.org |

| K | Shape Factor | A dimensionless constant that typically has a value of about 0.9. wikipedia.org |

| λ | X-ray Wavelength | The wavelength of the X-rays used for the diffraction experiment. wikipedia.org |

| β | Line Broadening (FWHM) | The full width at half maximum of the diffraction peak, measured in radians. wikipedia.org |

The calculated crystallite size is a measure of the extent of perfect crystalline order. A smaller crystallite size, which results in broader XRD peaks, can be correlated with features of the molecular structure that impede efficient, long-range crystal packing. rigaku.com For this compound, the presence of the bulky phenyl group, which may be twisted relative to the planar isoquinolinedione core, can introduce steric hindrance. This hindrance can disrupt the formation of large, perfectly ordered crystalline domains, leading to a smaller calculated crystallite size compared to the unsubstituted parent compound. Therefore, an increase in molecular complexity and non-planarity can be directly linked to a reduction in the size of coherently scattering domains within the solid material.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. acu.edu.in DFT calculations are employed to determine the most stable conformation (optimized geometry) of a molecule by minimizing its energy. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. nih.gov

For molecules containing phenyl and isoquinoline moieties, DFT studies, often using functionals like B3LYP with various basis sets, can accurately predict their three-dimensional structures. acu.edu.innih.gov The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. orientjchem.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. orientjchem.org

| Parameter | Description | Typical Value Range |

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on molecule size and basis set. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | -1 to -3 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to chemical reactivity. | 2 to 6 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1 to 5 Debye |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. sapub.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, red and yellow regions indicate negative electrostatic potential and are associated with electron-rich areas, making them susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential. sapub.org

In compounds with carbonyl groups and aromatic rings, such as the isoquinolinedione structure, the oxygen atoms of the carbonyl groups are expected to be in a region of high negative potential (red or yellow), indicating their role as primary sites for electrophilic interaction. The aromatic rings can exhibit both electron-rich (π-systems) and electron-poor (hydrogen atoms) regions. sapub.orgacu.edu.in This analysis provides crucial insights into the intermolecular interactions and the chemical reactivity of the molecule. nih.gov

Applications of 4 Phenyl 1,3 2h,4h Isoquinolinedione and Its Derivatives in Advanced Organic Synthesis

Role as Chiral Building Blocks and Precursors

4-Phenyl-1,3(2H,4H)-isoquinolinedione serves as a key precursor for the synthesis of more complex chiral molecules. The presence of the phenyl group at the C4 position provides a handle for further stereoselective transformations. While the parent compound is achiral, its derivatives can be readily functionalized to create chiral centers, which are fundamental to the synthesis of enantiomerically pure pharmaceuticals and natural products.

The synthesis of 4-aryl isoquinoline-1,3(2H,4H)-diones, including the 4-phenyl derivative, can be achieved through palladium-catalyzed cross-coupling reactions of aryl halides with isoquinoline-1,3(2H,4H)-diones. This method is compatible with a range of functional groups on both the aryl halide and the isoquinolinedione core, allowing for the preparation of a diverse library of precursors for chiral synthesis. These 4-aryl isoquinolinediones can be subsequently transformed into 4-aryl tetrahydroisoquinolines, which are important structural motifs in many biologically active compounds.

Contributions to Stereoselective Synthesis Methodologies

Derivatives of this compound are instrumental in the development of stereoselective synthesis methodologies. The isoquinolinedione scaffold allows for the introduction of chirality at the C4 position through various asymmetric reactions.

An example of such a methodology is the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net Although this study focuses on 4-alkyl derivatives, the principles of organocatalysis employed can be extended to 4-phenyl analogues. In these reactions, a bifunctional catalyst activates the isoquinolinedione for a stereoselective attack by an aminating agent, leading to the formation of a chiral C-N bond at the C4 position with high enantioselectivity. researchgate.net The resulting chiral amino-isoquinolinedione can then serve as a versatile building block for the synthesis of other complex molecules.

The general reaction for the enantioselective amination of 4-substituted isoquinolinediones can be summarized as follows:

| Substrate | Reagent | Catalyst | Product | Enantiomeric Excess (ee) |

| 4-Alkyl-isoquinolinedione | Azodicarboxylate | Chiral Squaramide | 4-Amino-4-alkyl-isoquinolinedione | Up to 99% |

This methodology highlights the potential of the isoquinolinedione core, and by extension the 4-phenyl derivative, to act as a substrate in stereoselective transformations, providing access to enantiomerically enriched building blocks.

A significant challenge in organic synthesis is the construction of quaternary carbon stereocenters, which are carbon atoms bonded to four different carbon substituents. The this compound framework provides a promising starting point for the synthesis of molecules containing such stereocenters.

While direct applications of this compound in the construction of quaternary stereocenters are not extensively reported, related structures have been successfully employed in this context. For instance, a cascade asymmetric Heck/Suzuki reaction has been used to synthesize 4,4-disubstituted dihydroisoquinolinones with an all-carbon quaternary stereocenter at the C4 position. nih.gov This approach demonstrates the feasibility of introducing two different substituents at the C4 position in a stereocontrolled manner.

A hypothetical application to the this compound system could involve an initial enantioselective functionalization at the C4 position, followed by the introduction of a second substituent to create the quaternary center. The phenyl group would play a crucial role in directing the stereochemical outcome of these transformations due to its steric bulk.

Synthetic Utility in Alkaloid Synthesis and Other Natural Product Analogues

The isoquinoline (B145761) core is a common feature in a vast number of alkaloids and other natural products with diverse biological activities. Consequently, this compound and its derivatives are attractive starting materials for the synthesis of these complex molecules and their analogues.

The conversion of 4-aryl isoquinoline-1,3(2H,4H)-diones to 4-aryl tetrahydroisoquinolines provides a direct route to the core structure of many alkaloids. For example, the synthesis of (±)-dichlorofensine, an antidepressant, has been demonstrated from a 4-aryl isoquinolinedione precursor. This highlights the practical utility of these compounds in the synthesis of medicinally relevant molecules.

Furthermore, the functionalization of the isoquinolinedione scaffold allows for the synthesis of a wide range of natural product analogues. For instance, photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones enables the introduction of various fluorinated moieties, leading to novel analogues with potentially enhanced biological properties. nih.gov

Exploration in Catalysis and Ligand Design

The rigid structure of the isoquinolinedione scaffold, combined with the potential for introducing various functional groups, makes derivatives of this compound interesting candidates for exploration in catalysis and ligand design. The nitrogen and oxygen atoms within the core structure can act as coordination sites for metal centers, while the phenyl group at the C4 position can be modified to fine-tune the steric and electronic properties of the resulting ligand.

While specific applications of this compound as a catalyst or ligand are not yet widely reported, the development of chiral isoquinolinedione derivatives opens up possibilities for their use in asymmetric catalysis. A chiral isoquinolinedione-based ligand could be used to create a chiral environment around a metal center, enabling enantioselective transformations.

The synthesis of novel heterocyclic systems derived from isoquinolinediones, such as pyrazolo[4,3-c]isoquinolin-3-ols, further expands the potential applications of this scaffold in the design of new ligands and catalysts. nih.gov The ability to construct complex, polycyclic systems from simple isoquinolinedione precursors is a testament to the versatility of this structural motif.

Future Research Directions in 4 Phenyl 1,3 2h,4h Isoquinolinedione Chemistry

Development of More Efficient and Sustainable Synthetic Protocols

Future research will heavily focus on creating synthetic routes to 4-phenyl-1,3(2H,4H)-isoquinolinedione and its analogs that are not only high-yielding but also align with the principles of green chemistry. The goal is to develop methods that are simpler, milder, and more environmentally friendly. researchgate.netrsc.org Key areas of exploration include the use of radical cascade reactions, which allow for the construction of complex molecules in a single step from simple precursors. researchgate.netrsc.org

Emerging sustainable approaches that are expected to be refined and more widely adopted include:

Photochemical Reactions: Visible-light-mediated tandem reactions represent a mild and efficient way to synthesize isoquinoline-1,3(2H,4H)-diones. researchgate.net These methods avoid harsh reagents and high temperatures, reducing energy consumption and waste.

Electrosynthesis: Electrochemical approaches, particularly in continuous-flow systems, offer a green and efficient pathway. These methods can operate under metal-free and oxidant-free conditions, minimizing hazardous waste and simplifying purification. researchgate.net

Catalyst-Free Reactions: The development of cascade reactions that proceed without metal catalysts or organic solvents is a significant step towards truly sustainable synthesis. nih.gov

| Protocol | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|

| Visible-Light-Mediated Tandem Reactions | Uses mild conditions, low energy consumption, avoids toxic reagents. | High potential for efficient synthesis by activating precursors through light, enabling radical addition and cyclization. | researchgate.net |

| Electrochemical Continuous-Flow Synthesis | Metal-free, oxidant-free, scalable, and suitable for automation. | Offers a green and scalable route for producing functionalized derivatives. | researchgate.net |

| Catalyst-Free Cascade Reactions | Eliminates the need for metal catalysts and organic solvents, simplifying the process and reducing environmental impact. | Applicable for direct synthesis from readily available materials like N-alkyl-N-methacryloyl benzamides and aryl aldehydes. | nih.gov |

Discovery of Novel Reactivity and Transformation Pathways

A significant frontier in the chemistry of this compound is the exploration of new ways to functionalize this scaffold. researchgate.net The discovery of novel, mild functionalization methods is highly desirable to generate a diverse range of derivatives for various applications. researchgate.netnih.gov

A particularly promising avenue involves the use of versatile intermediates, such as 4-diazoisoquinoline-1,3(2H,4H)-diones. These compounds can serve as precursors to a wide array of derivatives through various transformations. researchgate.netnih.gov For instance, photochemical reactions of these diazo compounds can facilitate X-H insertion reactions. This has been demonstrated to effectively introduce fluorinated moieties into the molecule under mild conditions, a transformation that is valuable in medicinal chemistry. nih.gov Future work will likely expand on this concept, exploring insertions into C-H, S-H, and N-H bonds to further broaden the chemical space accessible from the isoquinolinedione core. researchgate.netnih.gov

| Intermediate/Precursor | Reaction Type | Potential Products | Significance | Reference |

|---|---|---|---|---|

| 4-Diazoisoquinoline-1,3(2H,4H)-dione | Photochemical X-H Insertion (e.g., O-H, S-H) | Fluorinated ethers, thioethers, and other functionalized derivatives. | Provides access to novel derivatives with potentially enhanced biological or material properties under mild conditions. | researchgate.netnih.gov |

| This compound | Late-Stage C-H Activation | Directly functionalized core structures without pre-installed handles. | Increases synthetic efficiency by modifying the core structure in later stages of a synthetic sequence. | researchgate.net |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To move from laboratory-scale synthesis to industrial production, future research will need to integrate the synthesis of this compound into automated flow chemistry platforms. Flow chemistry offers substantial advantages over traditional batch processes, including superior reaction control, enhanced safety, and improved scalability. vapourtec.commdpi.com

By performing reactions under continuous flow, key parameters such as temperature, pressure, and reaction time can be precisely controlled, often leading to higher yields and product purity. researchgate.net This technology is particularly well-suited for scaling up optimized reaction conditions seamlessly and safely. vapourtec.comazolifesciences.com Automated flow systems can be used for high-throughput synthesis to create large libraries of derivatives for screening purposes and for continuous manufacturing of a target compound. vapourtec.comresearchgate.net The successful application of an electrochemical continuous-flow system for related isoquinolinediones demonstrates the feasibility and potential of this approach for scalable production. researchgate.net

The key components of such an automated system would include:

Pumps: To deliver reagents at precise and controlled flow rates. vapourtec.com

Reactors: Such as coiled tubing or microreactors, to ensure efficient mixing and heat transfer. vapourtec.comazolifesciences.com

In-line Analytics: Integration of analytical techniques like mass spectrometry or HPLC to monitor the reaction in real-time. azolifesciences.comresearchgate.net

Control Software: To automate the entire process, from reagent delivery to product collection, and enable rapid optimization of reaction conditions. vapourtec.com

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry is poised to play a crucial role in advancing the field of this compound chemistry. Advanced theoretical modeling techniques, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of these molecules. nih.gov

Future research will likely employ these ab initio methods to:

Predict Reaction Outcomes: By modeling transition states and reaction pathways, computational studies can help predict the feasibility and selectivity of new synthetic routes, saving significant experimental time and resources. nist.gov

Elucidate Reaction Mechanisms: Theoretical calculations can clarify the mechanisms of complex transformations, such as radical cascade reactions or photochemical functionalizations.

Guide Rational Design: By calculating properties like HOMO-LUMO energy gaps, theoretical models can help in the rational design of new derivatives with desired electronic or photophysical properties. nih.gov This predictive power is invaluable for designing molecules for specific applications, such as new pharmaceuticals or advanced materials. nist.gov

The application of these computational tools will accelerate the discovery of new reactions and the development of optimized synthetic protocols, creating a synergistic relationship between theoretical prediction and experimental validation.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-phenyl-1,3(2H,4H)-isoquinolinedione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis optimization typically involves systematic variation of catalysts, solvents, and temperatures. For example, NMR (e.g., , ) and HRMS (High-Resolution Mass Spectrometry) are critical for structural confirmation, as demonstrated in protocols yielding similar isoquinoline derivatives (e.g., 58% yield via ketone cyclization) . Solvent polarity adjustments (e.g., DMF vs. THF) and catalyst screening (e.g., Pd-mediated vs. acid-catalyzed) can enhance efficiency. Reaction monitoring via TLC or HPLC ensures intermediate stability.

Q. Which analytical techniques are recommended for characterizing the structural purity of this compound?

- Methodological Answer : Multinuclear NMR spectroscopy resolves stereochemical ambiguities, while HRMS confirms molecular mass. For crystalline samples, X-ray diffraction provides definitive structural validation. Purity assessment via HPLC (e.g., >95% purity threshold) coupled with UV-Vis or diode-array detection is standard. Reference spectral libraries (e.g., PubChem) aid in cross-verification .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Implement dose-response curves across multiple replicates and validate via orthogonal assays (e.g., enzymatic vs. cell-based). Pre-test/post-test designs with control groups reduce confounding variables . Meta-analyses of prior studies (e.g., PubChem bioactivity data) contextualize discrepancies .

Q. What theoretical frameworks guide the design of experiments for studying this compound’s mechanism of action?

- Methodological Answer : Link hypotheses to established theories (e.g., enzyme inhibition kinetics or receptor-ligand binding models). For example, density functional theory (DFT) calculations predict electronic interactions, while molecular docking aligns with crystallographic data . Frameworks like the "source-receptor sequence" (used in atmospheric chemistry) can analogously model biological pathways .

Q. How can factorial design improve the optimization of reaction parameters for synthesizing novel analogs?

- Methodological Answer : Full or fractional factorial designs systematically evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a 2 design (three factors, two levels) identifies interactions between parameters. Response surface methodology (RSM) refines optimal conditions, minimizing trial counts . Post-hoc ANOVA validates significance of factors.

Q. What methodological strategies ensure reproducibility when replicating studies on this compound under new technological constraints?

- Methodological Answer : Document all procedural details (e.g., instrument calibration, solvent lot numbers). Use open-source protocols (e.g., PubChem deposition standards) . Cross-validate results with alternative techniques—e.g., replacing column chromatography with preparative HPLC for purification. Collaborative inter-lab studies enhance robustness .

Q. How can researchers integrate structural analogs (e.g., 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one) to elucidate structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) and compare bioactivity via IC assays. Computational SAR tools (e.g., CoMFA, CoMSIA) map steric/electronic effects. Crystallographic data from analogs (e.g., PubChem entries) inform 3D pharmacophore models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.